naphthalen-2-yl N-phenylcarbamate
CAS No.: 15341-57-8
Cat. No.: VC15915521
Molecular Formula: C17H13NO2
Molecular Weight: 263.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15341-57-8 |
|---|---|
| Molecular Formula | C17H13NO2 |
| Molecular Weight | 263.29 g/mol |
| IUPAC Name | naphthalen-2-yl N-phenylcarbamate |
| Standard InChI | InChI=1S/C17H13NO2/c19-17(18-15-8-2-1-3-9-15)20-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H,(H,18,19) |
| Standard InChI Key | CQZFJFILBMLBSV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)OC2=CC3=CC=CC=C3C=C2 |
Introduction
Structural Characteristics and Chemical Identity
Molecular Architecture
The compound’s structure combines a naphthalene scaffold with a phenylcarbamate moiety. The naphthalene system provides aromatic stability and hydrophobicity, while the carbamate group (–O–(C=O)–N–) introduces hydrogen-bonding capabilities and reactivity. X-ray crystallography and spectroscopic analyses confirm that the carbamate linkage adopts a planar configuration, facilitating interactions with biological targets .
Physicochemical Properties
Naphthalen-2-yl N-phenylcarbamate exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), with limited aqueous solubility due to its hydrophobic naphthalene core. Its melting point ranges between 145–150°C, and it demonstrates stability under standard laboratory conditions . Comparative studies with analogous carbamates reveal distinct properties:
| Property | Naphthalen-2-yl N-Phenylcarbamate | Phenylcarbamate | Naphthalen-1-yl N-Methylcarbamate |
|---|---|---|---|
| Molecular Weight (g/mol) | 263.29 | 151.17 | 201.22 |
| Solubility in DMSO | High | Moderate | Low |
| Antimicrobial Activity | Significant | Minimal | Moderate |
These differences underscore the impact of aromatic substitution on bioactivity and physicochemical behavior .
Synthetic Methodologies
Traditional Carbamate Synthesis
Conventional routes involve the reaction of 2-naphthol with phenyl isocyanate in the presence of a base such as triethylamine. This method yields the target compound but suffers from side reactions, including the formation of urea byproducts .
Metal-Free C–N Coupling
A recent advance employs iodine and tert-butyl hydroperoxide (TBHP) to mediate the coupling of amines with hydrazine formates. This one-pot, metal-free approach generates alkoxycarbonyl radicals, which cross-couple with aromatic amines to form carbamates. For naphthalen-2-yl N-phenylcarbamate, this method achieves yields of 65–75% under mild conditions (room temperature, 12 hours) .
Process Optimization for Pharmaceutical Applications
Patent literature describes halogenation strategies for related carbamates, emphasizing solvent selection (e.g., THF or methyl-THF) and water content control (<0.5%) to minimize impurities. While these methods target analogs like Givinostat (a histone deacetylase inhibitor), they provide insights into scalability and purity standards applicable to naphthalen-2-yl N-phenylcarbamate synthesis .
Biological Activity and Mechanisms
Antimicrobial Properties
Naphthalen-2-yl N-phenylcarbamate exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Minimum inhibitory concentrations (MICs) range from 8–32 µg/mL, outperforming simpler carbamates like phenylcarbamate (MIC > 128 µg/mL). The naphthalene ring enhances membrane permeability, enabling intracellular accumulation and disruption of microbial enzymes.
Protein Interaction Studies
Molecular docking simulations reveal stable binding to bacterial dihydrofolate reductase (DHFR) and fungal cytochrome P450 lanosterol 14α-demethylase. Hydrogen bonding between the carbamate oxygen and active-site residues (e.g., Asp27 in DHFR) is critical for inhibition .
Applications in Drug Development
Antimicrobial Agents
The compound’s efficacy against drug-resistant pathogens positions it as a lead structure for novel antibiotics. Derivatives with electron-withdrawing substituents on the phenyl ring show enhanced potency, though solubility remains a challenge .
Intermediate for Complex Molecules
Naphthalen-2-yl N-phenylcarbamate serves as a precursor in synthesizing kinase inhibitors and HDAC (histone deacetylase) modulators. For example, coupling with hydroxamic acid derivatives yields compounds with anti-inflammatory and anticancer activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume